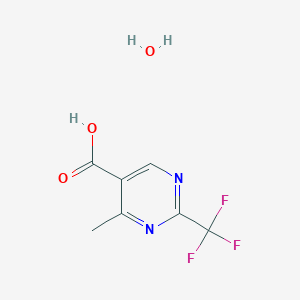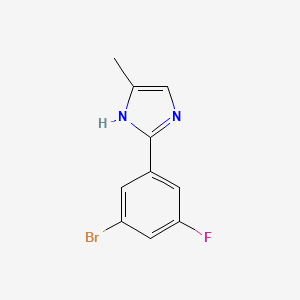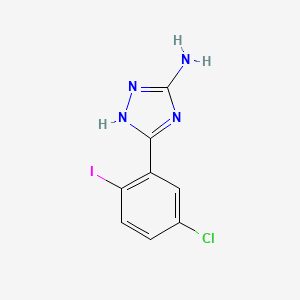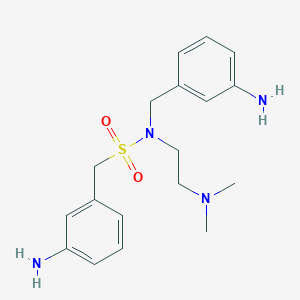
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a complex organic compound that features multiple functional groups, including amine and sulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-aminobenzylamine and 3-aminophenylmethanesulfonamide, followed by their coupling under specific conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups can form hydrogen bonds, making it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and amine-containing molecules, such as:
- Sulfanilamide
- N-(2-Aminoethyl)-1-(3-aminophenyl)methanesulfonamide
- N-(3-Aminobenzyl)-1-(4-aminophenyl)methanesulfonamide
Uniqueness
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H26N4O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-[(3-aminophenyl)methyl]-N-[2-(dimethylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-21(2)9-10-22(13-15-5-3-7-17(19)11-15)25(23,24)14-16-6-4-8-18(20)12-16/h3-8,11-12H,9-10,13-14,19-20H2,1-2H3 |
InChI Key |
RILHYKNCDBCPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC(=CC=C1)N)S(=O)(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


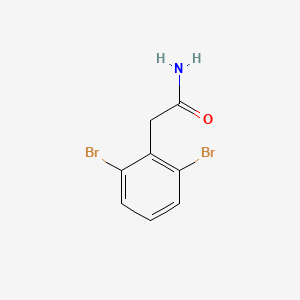
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)
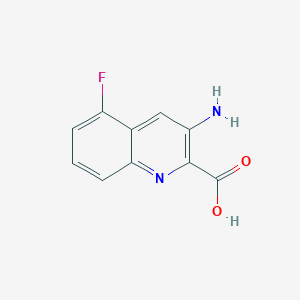
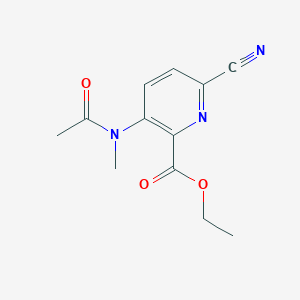
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

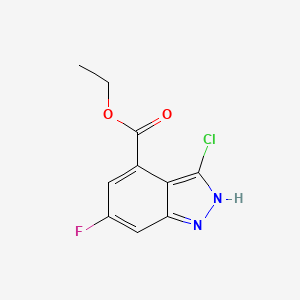
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
